4-Bromo-2-cyclopropoxypyridine
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Overview
Description
4-Bromo-2-cyclopropoxypyridine is a heterocyclic organic compound with the molecular formula C8H8BrNO It is characterized by a bromine atom attached to the fourth position of a pyridine ring, which is further substituted with a cyclopropoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclopropoxypyridine typically involves the bromination of 2-cyclopropoxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyclopropoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Oxidation and Reduction Products: Different oxidation states of the pyridine ring or reduced derivatives.
Scientific Research Applications
4-Bromo-2-cyclopropoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopropoxypyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-cyclopropoxypyridine: Similar structure but with different substitution pattern.
4-Chloro-2-cyclopropoxypyridine: Chlorine atom instead of bromine.
4-Bromo-2-methoxypyridine: Methoxy group instead of cyclopropoxy.
Uniqueness
4-Bromo-2-cyclopropoxypyridine is unique due to the presence of both the bromine and cyclopropoxy groups, which confer distinct reactivity and potential for diverse chemical transformations. Its specific substitution pattern allows for selective reactions that may not be achievable with similar compounds.
Properties
IUPAC Name |
4-bromo-2-cyclopropyloxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAXFFRSYPTCEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=NC=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744864 |
Source
|
Record name | 4-Bromo-2-(cyclopropyloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209460-14-9 |
Source
|
Record name | 4-Bromo-2-(cyclopropyloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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